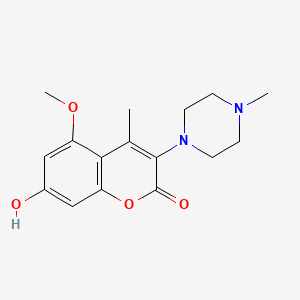

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a coumarin derivative known for its potential therapeutic effects, particularly in the treatment of brain ischemia. This compound has garnered attention due to its neuroprotective, anti-inflammatory, and anti-apoptotic properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with 4-methylpiperazine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Aromatic Substitution

The introduction of the 4-methylpiperazine moiety at position 3 of the coumarin scaffold is achieved via nucleophilic aromatic substitution. In a typical procedure :

-

Reagents : 1-methylpiperazine replaces piperazine in the reaction with a halogenated coumarin intermediate.

-

Conditions : Conducted in pyridine at 0°C, followed by stirring at room temperature for 2 hours.

-

Workup : Post-reaction, pyridine is evaporated, and the product is extracted with ethyl acetate, dried over anhydrous MgSO₄, and purified.

-

Yield : 91% under optimized conditions using palladium on activated charcoal and ammonium formate in methanol under reflux .

Tosylation of Hydroxyl Groups

The hydroxyl group at position 7 undergoes tosylation to enhance stability or facilitate further derivatization :

-

Reagents : Tosyl chloride (TsCl, 50 mmol) in pyridine.

-

Reaction : Added slowly to the coumarin derivative (20 mmol) at 0°C, with subsequent stirring at room temperature.

-

Monitoring : Progress tracked via LC-MS.

Hydroxyl Group

The hydroxyl group participates in:

-

Hydrogen bonding : Stabilizes intramolecular interactions, influencing conformational stability .

-

Schiff base formation : In related coumarin aldehydes (e.g., MKC9989), hydroxyl groups polarize adjacent aldehydes, facilitating reversible Schiff base formation with lysine residues .

Piperazine Modifications

The 4-methylpiperazine substituent enables:

-

pH-dependent protonation : Affects solubility and bioavailability.

-

Secondary functionalization : Alkylation or acylation at the piperazine nitrogen for enhanced receptor affinity .

Comparative Reaction Profiles

The table below contrasts reactivity features with structurally related coumarins:

Mechanistic Insights from Related Systems

Studies on analogous compounds reveal:

-

Electron-withdrawing effects : Methoxy and methyl groups at C-4 and C-5 deactivate the aromatic ring, directing substitutions to specific positions .

-

Solvent effects : Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution rates by stabilizing transition states .

-

Catalytic role of Pd/C : Facilitates hydrogenation steps during piperazine incorporation, reducing side reactions .

Challenges and Optimization

-

Steric hindrance : Bulky 4-methylpiperazine at C-3 limits further substitutions at adjacent positions.

-

Purification : Requires chromatographic separation due to polar byproducts from incomplete tosylation .

This compound’s reactivity profile underscores its versatility as a scaffold for developing bioactive molecules, with precise control over substitution patterns enabling tailored physicochemical and pharmacological properties.

科学研究应用

Neuroprotective Applications

IMM-H004 has been extensively studied for its neuroprotective effects, particularly in models of cerebral ischemia. Research indicates that this compound can significantly enhance spatial learning and memory while reducing neuronal loss in the hippocampus during ischemic events.

Case Study: Focal Cerebral Ischemia

- Objective : To assess the neuroprotective role of IMM-H004 in a rat model of focal cerebral ischemia.

- Methodology : The study utilized a four-vessel occlusion model to induce transient global ischemia. Various doses of IMM-H004 were administered post-reperfusion.

- Findings : The compound improved spatial learning performance and reduced apoptosis markers (Bax/Bcl-2 ratio and activated caspase-3 levels) in treated rats compared to controls, indicating significant neuroprotection .

Anti-inflammatory Properties

IMM-H004 exhibits notable anti-inflammatory effects, which are crucial in treating conditions like neurodegenerative diseases.

Case Study: Okadaic Acid-Induced Inflammation

- Objective : To evaluate the anti-inflammatory effects of IMM-H004 in a model mimicking Alzheimer's disease.

- Methodology : Rats were treated with okadaic acid to induce inflammation, followed by administration of IMM-H004.

- Findings : The compound significantly decreased inflammatory markers and improved cognitive function, suggesting its potential as a therapeutic agent in neuroinflammatory conditions .

Anticancer Activity

The anticancer potential of IMM-H004 has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Objective : To determine the cytotoxic effects of IMM-H004 on cancer cell lines.

- Methodology : The compound was tested against several cancer cell lines using MTT assays to measure cell viability.

- Findings : Results indicated that IMM-H004 exhibited significant cytotoxicity against specific cancer types, highlighting its potential as an anticancer agent .

Mechanistic Insights

The mechanisms underlying the biological activities of IMM-H004 involve multiple pathways:

- Antioxidant Activity : IMM-H004 has shown to scavenge free radicals, contributing to its neuroprotective effects.

- Inhibition of Apoptosis : The compound modulates apoptotic pathways, reducing neuronal death during ischemic conditions .

- Metal Ion Complexation : The piperazine moiety allows for complexation with metal ions, which may enhance its biological activity .

Summary Table of Applications

作用机制

The compound exerts its effects through multiple molecular targets and pathways:

Neuroprotection: It inhibits the activation of microglia and reduces the expression of pro-inflammatory cytokines.

Anti-inflammatory: It modulates the MAPK/NF-κB pathway, leading to decreased inflammation.

Anti-apoptotic: It prevents cell death by inhibiting the activation of apoptotic pathways

相似化合物的比较

Similar Compounds

7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

4-Methylpiperazine: Another precursor used in the synthesis.

Other Coumarin Derivatives: Compounds like 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperazinyl)methyl]-1-benzopyran-4-one share structural similarities

Uniqueness

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one stands out due to its specific combination of functional groups, which confer unique pharmacological properties. Its ability to modulate multiple pathways involved in neuroprotection and inflammation makes it a promising candidate for therapeutic applications .

生物活性

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one, also known as IMM-H004, is a synthetic compound belonging to the coumarin family. Its structure features a chromenone backbone, which is characterized by a fused benzene and α-pyrone ring, along with various functional groups that contribute to its biological activity. This article reviews the biological activities of IMM-H004, focusing on its anticancer, anti-inflammatory, neuroprotective effects, and other pharmacological properties.

The molecular formula of IMM-H004 is C16H20N2O4, with a molecular weight of 304.34 g/mol. The compound exhibits a planar structure stabilized by intramolecular hydrogen bonding. Its synthesis typically involves the reaction of piperazine derivatives with coumarin precursors under specific conditions, yielding high purity and yield rates .

Anticancer Activity

Research has demonstrated that IMM-H004 exhibits significant anticancer properties. In vitro studies have shown its cytotoxic effects against various human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.0136 |

| A-549 | 0.015 |

| CHO-K1 | 0.054 |

These values indicate potent activity compared to standard chemotherapeutics like flavopiridol, which has higher IC50 values in similar assays . The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby inducing apoptosis in cancer cells .

Anti-inflammatory Effects

IMM-H004 has also been shown to possess anti-inflammatory properties. In animal models simulating Alzheimer's disease, the compound reduced levels of amyloid-beta (Aβ) plaques in the brain, suggesting potential neuroprotective effects. The administration of IMM-H004 led to a significant decrease in Aβ expression compared to control groups treated with okadaic acid . This suggests that IMM-H004 may mitigate neuroinflammation associated with neurodegenerative diseases.

Neuroprotective Properties

In addition to its anti-inflammatory effects, IMM-H004 demonstrated neuroprotective capabilities in studies involving spatial memory impairment models. The compound improved cognitive functions in rats subjected to neurotoxic agents, indicating its potential as a therapeutic agent for cognitive disorders .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of coumarin compounds like IMM-H004 exhibit antimicrobial properties against various pathogens. These findings highlight the versatility of coumarin derivatives in addressing infectious diseases alongside their anticancer and anti-inflammatory roles .

Structure-Activity Relationship (SAR)

The biological activity of IMM-H004 can be attributed to its structural components:

- Hydroxyl and Methoxy Groups : These functional groups enhance solubility and interaction with biological targets.

- Piperazine Moiety : This component is crucial for receptor binding and may influence the pharmacokinetic profile of the compound.

Case Studies

- Cytotoxicity Assessment : A study evaluated various analogs of coumarin derivatives against multiple cancer cell lines using MTT assays. IMM-H004 showed superior cytotoxicity compared to many other synthesized derivatives, indicating its potential as a lead compound for further development .

- Neuroprotection in Alzheimer's Model : In an experimental model mimicking Alzheimer's disease, rats treated with IMM-H004 exhibited improved memory retention and reduced neurodegeneration markers compared to untreated controls, underscoring its therapeutic potential in neurodegenerative conditions .

属性

IUPAC Name |

7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCBGTIMLJUXAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。